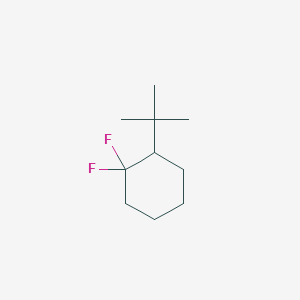
2-Tert-butyl-1,1-difluorocyclohexane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Tert-butyl-1,1-difluorocyclohexane is an organic compound characterized by a cyclohexane ring substituted with a tert-butyl group and two fluorine atoms at the 1-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-tert-butyl-1,1-difluorocyclohexane typically involves the fluorination of a cyclohexane derivative. One common method includes the reaction of 2-tert-butylcyclohexanone with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled conditions. The reaction is carried out in an inert atmosphere, often using anhydrous solvents to prevent moisture interference.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the implementation of efficient purification techniques such as distillation or recrystallization.
Análisis De Reacciones Químicas
Types of Reactions
2-Tert-butyl-1,1-difluorocyclohexane can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium iodide in acetone can be used to replace fluorine atoms with iodine.
Oxidation: Strong oxidizing agents like potassium permanganate can be used to oxidize the compound.
Reduction: Reducing agents such as lithium aluminum hydride can be employed to reduce the compound.
Major Products Formed
Substitution: Products with different substituents replacing the fluorine atoms.
Oxidation: Oxidized derivatives of the cyclohexane ring.
Reduction: Reduced forms of the original compound.
Aplicaciones Científicas De Investigación
2-Tert-butyl-1,1-difluorocyclohexane has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex fluorinated organic compounds.
Biology: Studied for its potential interactions with biological molecules due to the presence of fluorine atoms.
Medicine: Investigated for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 2-tert-butyl-1,1-difluorocyclohexane involves its interaction with molecular targets through the fluorine atoms. These interactions can influence the compound’s reactivity and stability. The presence of the tert-butyl group also contributes to the compound’s steric properties, affecting its behavior in chemical reactions.
Comparación Con Compuestos Similares
Similar Compounds
1-tert-butyl-1-methylcyclohexane: Similar in structure but with a methyl group instead of fluorine atoms.
1,1-difluorocyclohexane: Lacks the tert-butyl group, making it less sterically hindered.
2-tert-butylcyclohexanone: Precursor in the synthesis of 2-tert-butyl-1,1-difluorocyclohexane.
Uniqueness
This compound is unique due to the combination of the bulky tert-butyl group and the electronegative fluorine atoms. This combination imparts distinct chemical and physical properties, making it valuable in various research and industrial applications.
Propiedades
Fórmula molecular |
C10H18F2 |
|---|---|
Peso molecular |
176.25 g/mol |
Nombre IUPAC |
2-tert-butyl-1,1-difluorocyclohexane |
InChI |
InChI=1S/C10H18F2/c1-9(2,3)8-6-4-5-7-10(8,11)12/h8H,4-7H2,1-3H3 |
Clave InChI |
WXDNQBHKEDTAPX-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1CCCCC1(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[2-(Propan-2-yl)-1,3-oxazol-5-yl]acetic acid](/img/structure/B13202584.png)
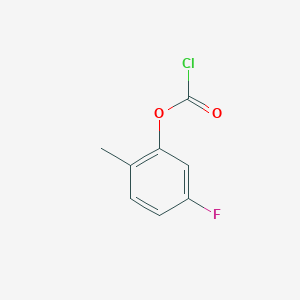
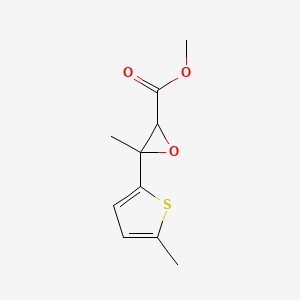
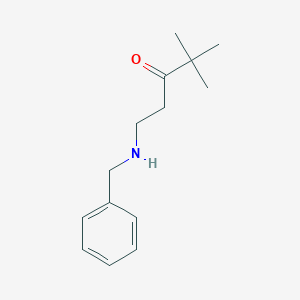
![3-[1-(2-Fluoro-3-methylphenyl)-2-oxopiperidin-3-yl]-3-oxopropanenitrile](/img/structure/B13202606.png)
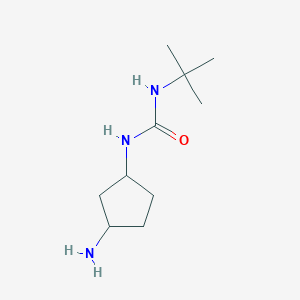
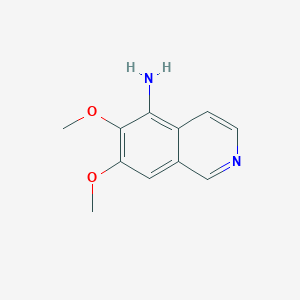
![[(3-Methoxy-4-methylbenzoyl)amino]acetic acid](/img/structure/B13202628.png)

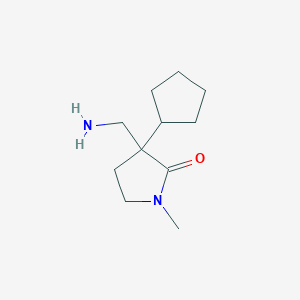
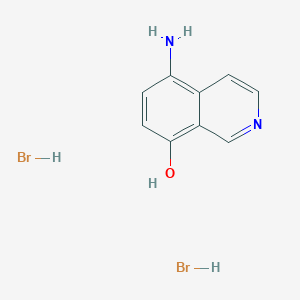

![4-Bromo-1-ethyl-5-{7-oxa-3-thiabicyclo[4.1.0]heptan-1-yl}-1H-pyrazole](/img/structure/B13202657.png)

